Keap1-Nrf2-IN-3
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Overview
Description
Keap1-Nrf2-IN-3 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative and electrophilic stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Keap1-Nrf2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating oxidative stress responses in cells.
Medicine: Explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Mechanism of Action
Keap1-Nrf2-IN-3 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and degradation. This compound disrupts this interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus. Nrf2 then activates the transcription of antioxidant response element (ARE)-driven genes, which encode for cytoprotective proteins that mitigate oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Keap1-Nrf2-IN-1
- Keap1-Nrf2-IN-2
- Bardoxolone methyl
- Sulforaphane
Uniqueness
Keap1-Nrf2-IN-3 is unique due to its specific binding affinity and selectivity for the Keap1-Nrf2 interaction. Compared to other similar compounds, it may offer improved potency and efficacy in activating the Nrf2 pathway and providing cytoprotection .
Properties
Molecular Formula |
C31H34N6O3 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-[(1R,2R)-2-(1-methyltriazol-4-yl)cyclopropyl]-1-[3-[3-[(2R)-2-propylpiperidine-1-carbonyl]phenyl]phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1 |
InChI Key |
ZESJVQYWCZXRPG-LGPLSSKUSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)[C@@H]5C[C@H]5C6=CN(N=N6)C |
Canonical SMILES |
CCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C |
Origin of Product |
United States |
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